(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methanol
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Overview
Description
(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications . The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a nucleophilic substitution reaction using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity . The compound may interact with enzymes, receptors, or other biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-3-(trifluoromethyl)piperidin-4-yl)methanol: Similar structure but with a different position of the trifluoromethyl group.
(1-Methyl-6-(difluoromethyl)piperidin-3-yl)methanol: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group at the 6-position of the piperidine ring in (1-Methyl-6-(trifluoromethyl)piperidin-3-yl)methanol imparts unique chemical and biological properties. This structural feature enhances its stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14F3NO |
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Molecular Weight |
197.20 g/mol |
IUPAC Name |
[1-methyl-6-(trifluoromethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C8H14F3NO/c1-12-4-6(5-13)2-3-7(12)8(9,10)11/h6-7,13H,2-5H2,1H3 |
InChI Key |
LCWNFXRYUDNHDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1C(F)(F)F)CO |
Origin of Product |
United States |
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